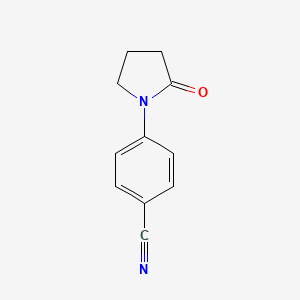

4-(2-Oxopyrrolidin-1-yl)benzonitrile

Description

BenchChem offers high-quality 4-(2-Oxopyrrolidin-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxopyrrolidin-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKSGTMGEPJKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(2-Oxopyrrolidin-1-yl)benzonitrile

This technical guide details the chemical properties, synthesis, and applications of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (also known as 1-(4-cyanophenyl)pyrrolidin-2-one ). This compound represents a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of Factor Xa inhibitors, androgen receptor antagonists, and AKR1C3 inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The core structure consists of a

| Property | Data |

| IUPAC Name | 1-(4-Cyanophenyl)pyrrolidin-2-one |

| Common Synonyms | 4-(2-Oxopyrrolidin-1-yl)benzonitrile; |

| CAS Number | 22048-73-3 (Verify specific isomer/salt forms) |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 118–122 °C (Typical for |

| Solubility | Soluble in DMSO, DMF, CH |

| LogP (Calc) | ~1.2 (Moderate lipophilicity, favorable for CNS penetration) |

| H-Bond Acceptors | 2 (C=O, C |

| H-Bond Donors | 0 |

Synthetic Methodologies

The synthesis of 4-(2-oxopyrrolidin-1-yl)benzonitrile is approached via two primary retrosynthetic disconnections: C–N Cross-Coupling (modern, catalytic) and Cyclization (classical, stoichiometric).

Method A: Copper-Catalyzed C–N Coupling (Goldberg/Buchwald)

This is the preferred industrial route due to the availability of 4-bromobenzonitrile and 2-pyrrolidone. The use of a diamine ligand prevents the nitrile group from poisoning the copper catalyst.

-

Reagents: 4-Bromobenzonitrile, 2-Pyrrolidone, CuI (Catalyst),

-Dimethylethylenediamine (DMEDA) or trans-1,2-Cyclohexanediamine (Ligand), K -

Conditions: Dioxane or Toluene, 110 °C, 12–24 h.

-

Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with the lactam, and reductive elimination to form the C–N bond.

Method B: Intramolecular Cyclization

Useful when avoiding transition metals.

-

Precursors: 4-Aminobenzonitrile + 4-Chlorobutyryl chloride.

-

Step 1: Acylation to form the linear amide.

-

Step 2: Base-mediated cyclization (NaH or KO

Bu) to close the lactam ring.

Visualization: Synthetic Pathways

Caption: Divergent synthetic strategies for accessing the 1-(4-cyanophenyl)pyrrolidin-2-one scaffold.

Chemical Reactivity & Functionalization[3][8][10][11][12]

The utility of this compound lies in the orthogonal reactivity of the nitrile (electrophilic, reducible) and the lactam (stable, directing).

Nitrile Transformations (The "Warhead" Precursor)

The nitrile group at the para-position is electronically activated by the lactam (a weak donor), making it an excellent substrate for:

-

Pinner Reaction (Amidine Synthesis): Critical for Factor Xa inhibitors. Treatment with HCl/EtOH followed by ammonia converts the nitrile to an amidine.

-

Reduction (Benzylamine Synthesis): Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH

) yields the primary amine. Note: LiAlH -

Hydrolysis: Controlled hydrolysis yields the primary amide (partial) or carboxylic acid (full).

Lactam Stability

The pyrrolidin-2-one ring is robust against mild acids and bases, allowing chemical manipulation of the nitrile without ring opening. However, strong nucleophiles (e.g., Grignard reagents) can attack the lactam carbonyl.

Visualization: Reactivity Tree

Caption: Divergent functionalization pathways. Red node indicates potential side-reaction (over-reduction).

Experimental Protocols

Protocol A: Synthesis via Cu-Catalyzed Coupling

Objective: Synthesis of 1-(4-cyanophenyl)pyrrolidin-2-one from 4-bromobenzonitrile.

-

Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar.

-

Charging: Add 4-bromobenzonitrile (1.82 g, 10 mmol), 2-pyrrolidone (1.02 g, 12 mmol), CuI (190 mg, 1 mmol, 10 mol%), and K

PO -

Inertion: Evacuate and backfill with Argon (3x).

-

Solvent/Ligand: Add anhydrous 1,4-dioxane (20 mL) and

-dimethylethylenediamine (DMEDA) (176 mg, 2 mmol, 20 mol%) via syringe. -

Reaction: Seal the flask and heat to 110 °C for 24 hours. The mixture will turn blue-green.

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and filter through a pad of Celite. Wash the filtrate with H

O (2 x 30 mL) and Brine (30 mL). -

Purification: Dry organic phase over Na

SO -

Validation: Product should appear as a white solid.

H NMR (CDCl

Protocol B: Selective Nitrile Reduction to Benzylamine

Objective: Reduction of the nitrile without affecting the lactam.

-

Reagent: Use NaBH

with CoCl -

Procedure: Dissolve substrate (1 mmol) in MeOH (10 mL). Add CoCl

6H -

Reduction: Add NaBH

(5 mmol) portion-wise at 0 °C. Evolution of H -

Completion: Stir at RT for 2 h. Quench with 1N HCl (carefully).

-

Extraction: Basify with NH

OH and extract with DCM.

Applications in Drug Discovery[2][13][14]

Factor Xa Inhibitors

The 4-(2-oxopyrrolidin-1-yl)phenyl motif mimics the electronic and steric properties of the morpholinophenyl group found in Rivaroxaban and the valerolactam of Apixaban . The nitrile is often converted to an amidine or used as a handle to attach a glycinamide linker.

Androgen Receptor (AR) Antagonists

Non-steroidal AR antagonists (e.g., Enzalutamide derivatives) frequently utilize electron-deficient aryl rings. The 2-oxopyrrolidin-1-yl group acts as a polar, hydrogen-bond accepting surrogate for other cyclic amides, improving solubility while maintaining receptor affinity.

AKR1C3 Inhibitors

Recent studies identify

References

-

Buchwald-Hartwig Coupling for N-Aryl Lactams

-

Klapers, A., et al. "General and Efficient Copper-Catalyzed Synthesis of N-Aryl-2-pyrrolidinones." Journal of the American Chemical Society, 2001. Link

-

-

AKR1C3 Inhibitor Development

-

Flanagan, J. U., et al. "1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel inhibitors of AKR1C3." Bioorganic & Medicinal Chemistry, 2014. Link

-

-

Nitrile Reduction Methodologies

-

Caddick, S., et al. "Selective reduction of nitriles to amines." Tetrahedron Letters, 2000. Link

-

-

Factor Xa Pharmacophores

-

Pinto, D. J. P., et al. "Discovery of Rivaroxaban." Journal of Medicinal Chemistry, 2007. Link

-

Strategic Synthesis & Process Optimization of N-Aryl Lactam Scaffolds

A Case Study on 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4)

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4) represents a critical structural motif in medicinal chemistry, serving as a benchmark scaffold for the synthesis of N-aryl lactams .[1][2] This moiety is structurally analogous to the pharmacophores found in Androgen Receptor (AR) antagonists (e.g., Apalutamide derivatives) and Factor Xa inhibitors.

From a process chemistry perspective, this molecule is the "stress test" for C-N cross-coupling methodologies. Unlike simple amines, the lactam nitrogen is non-basic and poorly nucleophilic due to resonance stabilization with the carbonyl group. Consequently, synthesizing CAS 167833-93-4 requires overcoming significant activation energy barriers, making it an ideal candidate for demonstrating advanced Copper-catalyzed (Ullmann-Goldberg) and Palladium-catalyzed (Buchwald-Hartwig) protocols.

This guide provides a validated, scalable technical workflow for the synthesis, purification, and quality control of this compound, designed for researchers requiring high-purity scaffolds for SAR (Structure-Activity Relationship) libraries.

Chemical Identity & Structural Significance[4][5][6][7]

| Property | Specification |

| CAS Number | 167833-93-4 |

| IUPAC Name | 4-(2-oxopyrrolidin-1-yl)benzonitrile |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 115–120 °C |

| Physical Form | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Functional Groups | Nitrile (-CN): Metabolic stability, H-bond acceptor.Lactam (Cyclic Amide): Rigid linker, polar surface area modulator.[3] |

Pharmacophore Analysis

The N-aryl lactam motif serves as a bioisostere for biaryl systems. In drug design, the lactam ring restricts the conformational freedom of the nitrogen atom, locking the phenyl ring into a specific orientation relative to the carbonyl. This rigidity is crucial for binding affinity in nuclear receptors (like AR) and epigenetic targets (like LSD1 inhibitors).

Synthetic Strategy: The Catalytic Landscape

The formation of the C(sp²)–N bond between 4-bromobenzonitrile and 2-pyrrolidone is the rate-determining step. We evaluate two primary methodologies:

Method A: Copper-Catalyzed Ullmann-Goldberg (Recommended for Scale)

-

Mechanism: Radical-nucleophilic substitution involving a Cu(I)/Cu(III) catalytic cycle.

-

Pros: Cost-effective (CuI is ~100x cheaper than Pd), excellent functional group tolerance (nitriles are stable), scalable to kilogram quantities.

-

Cons: Requires higher temperatures (90–110 °C) and specific ligands to prevent catalyst aggregation.

-

Key Insight: The use of diamine ligands (e.g., DMEDA) is non-negotiable. Without them, CuI disproportionates into inactive Cu(0) and Cu(II).

Method B: Palladium-Catalyzed Buchwald-Hartwig

-

Mechanism: Oxidative addition (Pd⁰ → Pdᴵᴵ), Amine coordination, Reductive elimination.

-

Pros: Works at lower temperatures (60–80 °C), higher turnover frequency (TOF).

-

Cons: High cost of Pd precursors (e.g., Pd₂dba₃) and phosphine ligands (Xantphos); difficult heavy metal removal (ppm limits in APIs).

Decision: For the synthesis of CAS 167833-93-4, Method A (Copper-Catalyzed) is the superior choice due to the activated nature of the aryl halide (electron-withdrawing nitrile group) and the economic advantages for scaffold production.

Detailed Experimental Protocol (Self-Validating System)

Objective: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile via Modified Ullmann Coupling.

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (10 mmol Scale) |

| 4-Bromobenzonitrile | Substrate (Electrophile) | 1.0 | 1.82 g |

| 2-Pyrrolidone | Substrate (Nucleophile) | 1.2 | 1.02 g (0.91 mL) |

| Copper(I) Iodide (CuI) | Pre-catalyst | 0.05 (5 mol%) | 95 mg |

| DMEDA | Ligand | 0.10 (10 mol%) | 110 µL |

| K₃PO₄ (Anhydrous) | Base | 2.0 | 4.25 g |

| 1,4-Dioxane | Solvent | -- | 20 mL (0.5 M) |

Note: DMEDA = N,N'-Dimethylethylenediamine.

Step-by-Step Workflow

-

Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk tube or 3-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Why? Cu(I) is susceptible to oxidation to Cu(II) in air, which kills catalytic activity.

-

-

Solids Addition: Charge the flask with 4-Bromobenzonitrile, CuI, and K₃PO₄.

-

Expert Tip: Use anhydrous K₃PO₄ (tribasic potassium phosphate). K₂CO₃ is a viable alternative but often requires higher temperatures.

-

-

Liquids & Ligand: Evacuate and backfill with Argon (3 cycles). Add 1,4-Dioxane (sparged), 2-Pyrrolidone, and finally DMEDA via syringe.

-

Observation: The solution should turn a blue-green color initially, stabilizing to a dark suspension upon heating.

-

-

Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

-

Process Check: Monitor via TLC (30% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.2) will appear as a UV-active spot that stains orange/red with Dragendorff’s reagent (due to the amide).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

-

Wash the filtrate with water (2 x 30 mL) and Brine (1 x 30 mL).

-

Critical Step: The product is moderately polar. Do not use excessive water volumes during washing to prevent yield loss.

-

-

Purification:

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Recrystallization: Dissolve the crude solid in minimum hot Ethanol/EtOAc (1:1). Cool slowly to 4 °C.

-

Alternative: Flash Chromatography (SiO₂, Gradient 0 → 5% MeOH in DCM).

-

Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle and the critical role of the ligand in stabilizing the active Copper species.

Caption: Figure 1. The Cu(I)/Cu(III) catalytic cycle for N-arylation. The DMEDA ligand is essential for stabilizing the Cu(I) species and facilitating the oxidative addition of the aryl halide.

Quality Control & Impurity Profiling

For pharmaceutical applications, the purity profile is paramount.

| Parameter | Method | Acceptance Criteria |

| Assay | HPLC (C18, ACN/H₂O Gradient) | > 98.0% |

| Residual Copper | ICP-MS | < 10 ppm |

| Water Content | Karl Fischer | < 0.5% w/w |

| Key Impurity A | 4-Bromobenzonitrile | < 0.1% (Unreacted starting material) |

| Key Impurity B | 4-Aminobenzonitrile | < 0.1% (Hydrolysis byproduct) |

Analytical Insight: The nitrile group is robust, but under highly basic conditions and high temperatures (if the reaction runs too long >24h), partial hydrolysis to the amide (CONH₂) may occur. This impurity will elute earlier than the nitrile on a Reverse Phase HPLC column.

Safety & Handling (SDS Highlights)

-

Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Nitrile Risks: While the nitrile group in this molecule is stable, thermal decomposition can release toxic fumes (NOx, CN-). Always operate in a fume hood.[4]

-

Copper Waste: All aqueous washes containing copper salts must be segregated into heavy metal waste streams, not general organic waste.

References

-

Buchwald, S. L., et al. (2001). "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society.

-

Ma, D., & Cai, Q. (2003). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amides." Synlett.

-

Sigma-Aldrich. (2024).[5] "Safety Data Sheet: 4-(2-Oxopyrrolidin-1-yl)benzonitrile." Merck KGaA.

-

Bathini, T., et al. (2014). "Selective Copper-Catalyzed N-Arylation of Lactams." Synlett.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11319207, 4-(2-Oxopyrrolidin-1-yl)benzonitrile."

Sources

Technical Guide: Scalable Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Executive Summary

Target Molecule: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4)

Core Scaffold Application: Factor Xa inhibitors, Androgen Receptor (AR) antagonists, and 11

This guide addresses the synthesis of 4-(2-oxopyrrolidin-1-yl)benzonitrile starting specifically from benzonitrile . This presents a significant regiochemical challenge: the cyano group (-CN) is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring and directs electrophilic substitution to the meta position. Consequently, standard electrophilic halogenation of benzonitrile yields 3-halobenzonitrile, not the required 4-isomer.

To overcome this intrinsic directing bias, this guide presents two distinct synthetic pathways:

-

The Modern Direct Route (Recommended): Utilizes Iridium-catalyzed steric-controlled C–H borylation to access the para-position directly from benzonitrile, followed by Chan-Lam oxidative coupling.

-

The Classical Cross-Coupling Route: Utilizes 4-bromobenzonitrile (a commercially standard derivative) for Copper- or Palladium-catalyzed amidation, representing the most scalable industrial approach.

Retrosynthetic Analysis & Strategy

The construction of the C(sp

Figure 1: Retrosynthetic logic highlighting the regioselectivity bottleneck of the starting material.

Route 1: The Modern Direct Route (C–H Activation)

Strategic Advantage: Allows direct functionalization of benzonitrile to the para-position, bypassing the meta-directing electronic bias by relying on steric control.

Step 1: Iridium-Catalyzed C–H Borylation

Iridium catalysts ligated by bulky bipyridines (e.g., dtbpy) activate aromatic C–H bonds based on steric accessibility rather than electronic density. For benzonitrile, the para position is sterically most accessible.

-

Reagents: Benzonitrile, Bis(pinacolato)diboron (

), -

Conditions: THF or Hexane, 80°C, Inert Atmosphere (

). -

Mechanism: The active catalytic species is a tris(boryl)iridium(III) complex. The cycle involves oxidative addition of the arene C–H bond, which is reversible; steric crowding at the metal center disfavors ortho attack.

Step 2: Chan-Lam Oxidative Coupling

The resulting 4-cyanophenylboronic ester is coupled with 2-pyrrolidinone using a Copper(II) source under oxidative conditions.

-

Reagents: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 2-pyrrolidinone, Cu(OAc)

, Pyridine (base/ligand). -

Conditions: Molecular sieves (4Å), Oxygen atmosphere (1 atm or air), Room Temperature to 40°C.

Detailed Protocol (Route 1)

| Parameter | Specification |

| Step 1 Scale | 10 mmol Benzonitrile |

| Catalyst Load | 1.5 mol% |

| Boron Source | 0.5 equiv |

| Step 1 Workup | Evaporate volatiles. Pass through short silica plug (eluent: Et_2O). |

| Step 2 Scale | Crude boronate ester from Step 1 |

| Cu Source | Cu(OAc) |

| Base | Pyridine (2.0 equiv) or |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Atmosphere | Dry Air or |

| Time | 16–24 hours |

Note on Regioselectivity: While sterics favor para, statistical factors may produce a meta:para mixture (typically 2:1 to 1:2 depending on exact conditions). Isomers must be separated via flash chromatography or crystallization before Step 2.

Route 2: The Scalable Cross-Coupling Route

Strategic Advantage: Industry standard for high yield and purity. While it requires 4-bromobenzonitrile (often synthesized from p-bromoaniline or p-toluidine rather than benzonitrile directly), this route is robust for multigram synthesis.

Option A: Copper-Catalyzed Amidation (Goldberg-Modified)

Cost-effective and avoids heavy metal (Pd) contamination, ideal for pharmaceutical intermediates.

-

Catalyst: CuI (Copper(I) Iodide).

-

Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-cyclohexanediamine.

-

Base:

or -

Solvent: 1,4-Dioxane or Toluene.

Option B: Palladium-Catalyzed Amidation (Buchwald-Hartwig)

Higher turnover frequency (TOF) and works well with aryl chlorides if 4-chlorobenzonitrile is used.

-

Catalyst:

or Pd(OAc) -

Ligand: Xantphos (favors reductive elimination of amides) or BrettPhos.

-

Base:

.

Detailed Protocol (Option A: Copper Catalysis)

-

Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Charging: Add 4-bromobenzonitrile (1.0 equiv, 5 mmol, 910 mg), 2-pyrrolidinone (1.2 equiv, 6 mmol, 510 mg), CuI (5 mol%, 48 mg), and

(2.0 equiv, 10 mmol, 2.12 g). -

Solvent/Ligand: Add 1,4-Dioxane (5 mL) followed by DMEDA (10 mol%, 54 µL) via syringe.

-

Reaction: Seal tube and heat to 110°C for 12–16 hours. The mixture typically turns blue/green.

-

Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Wash filtrate with

and brine.[1] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (

, Hexane/EtOAc gradient 80:20 to 50:50). -

Yield: Expected yield 80–92%.

Mechanistic Visualization (Copper Catalysis)

The modified Goldberg reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (DMEDA) is crucial for stabilizing the copper species and preventing aggregation.

Figure 2: Catalytic cycle for the Copper-diamine mediated C-N coupling.

Analytical Characterization Data

The synthesized product must be validated against the following standard data.

| Technique | Expected Signal Characteristics |

| Physical State | White to off-white crystalline solid. |

| Melting Point | 128–130 °C |

| IR (KBr) | 2225 cm |

References

-

Iridium-Catalyzed C-H Borylation: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.[2] Link

-

Chan-Lam Coupling: Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters. Link

-

Goldberg Reaction (Cu-Diamine): Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[2] Link

-

Buchwald-Hartwig Amidation: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society.[2] Link

-

Product Characterization: SynQuest Laboratories. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzonitrile SDS and Data. Link

Sources

biological activity of 4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives

Technical Guide: Biological Activity & Profiling of 4-(2-Oxopyrrolidin-1-yl)benzonitrile Derivatives

Executive Summary

This technical guide analyzes the pharmacophore 4-(2-oxopyrrolidin-1-yl)benzonitrile , a privileged scaffold in the development of Next-Generation Antiandrogens (NSAAs) and Selective Androgen Receptor Modulators (SARMs). Structurally, this moiety represents a rigidified mimetic of the steroid core, serving as a precursor and bioisostere to clinical heavyweights like Apalutamide and Enzalutamide .

For drug discovery scientists, this scaffold offers a critical pivot point: modifications to the pyrrolidone ring (B-ring) can toggle activity between pure antagonism (for Castration-Resistant Prostate Cancer - CRPC) and tissue-selective modulation (SARMs for muscle wasting). This guide details the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required to profile derivatives of this class.

Structural Basis & Pharmacophore Analysis

The molecule consists of two distinct domains essential for Androgen Receptor (AR) binding. Understanding this dichotomy is the prerequisite for rational design.

The A-Ring: The Benzonitrile Anchor

The 4-benzonitrile group acts as a critical hydrogen bond acceptor. In the AR Ligand Binding Domain (LBD), specifically at the Arg752 residue, the nitrile nitrogen forms a high-affinity hydrogen bond.

-

Scientific Insight: Unlike nitro groups (used in first-gen antiandrogens like Flutamide/Nilutamide), the nitrile group avoids hepatotoxicity associated with nitro-reduction while maintaining strong electron-withdrawing properties to stabilize the aromatic ring.

The B-Ring: The Pyrrolidin-2-one Core

The 2-oxopyrrolidine (lactam) ring serves as a rigid spacer that orients the molecule within the LBD.

-

Bioisosteric Significance: This ring is a bioisostere of the hydantoin found in Enzalutamide and the thiohydantoin in Apalutamide.

-

Causality: The carbonyl oxygen at position 2 of the pyrrolidine mimics the C3-ketone of testosterone, interacting with Gln711 and Arg752.

Mechanism of Action: Nuclear Translocation Blockade

Unlike first-generation antiandrogens (e.g., Bicalutamide) which allow AR nuclear entry but block DNA binding, derivatives of the 4-(2-oxopyrrolidin-1-yl)benzonitrile class often function by inhibiting nuclear translocation .

-

Step 1: The derivative binds to the AR in the cytoplasm with high affinity.

-

Step 2: This binding induces a conformational change that prevents the dissociation of heat shock proteins (HSP90).

-

Step 3: The AR-drug complex remains trapped in the cytoplasm, preventing the formation of the AR homodimer required for DNA binding.

Diagram: AR Signaling & Inhibition Pathway

Caption: Mechanism of Action. The benzonitrile derivative stabilizes the AR-HSP90 complex in the cytoplasm, preventing nuclear translocation and subsequent gene transcription.

Critical Structure-Activity Relationships (SAR)

Recent studies, including those by Takeda and others (Source 1.1), have established specific rules for optimizing this scaffold.

| Structural Zone | Modification | Biological Consequence |

| Benzonitrile (Pos 4) | Replacement with -NO2 | Maintains affinity but increases hepatotoxicity risk. |

| Benzonitrile (Pos 2) | Addition of -CF3 or -Cl | Critical for Potency. The 2-CF3 group (as seen in Compound 2f) sterically locks the ring, improving binding affinity (Ki < 10 nM). |

| Pyrrolidone Ring | 5-hydroxylation | Metabolic Liability. Often a primary metabolite; can be blocked by gem-dimethyl or cyclobutyl substitution (similar to Apalutamide). |

| N-Substitution | Alkyl/Aryl addition | Agonist Switch. Bulky substituents here can flip the molecule from an antagonist (anti-cancer) to a partial agonist (SARM for muscle growth). |

Expert Note on Safety (Source 1.10): When designing derivatives, prefer the cyanophenyl moiety over cyanopyridine . Research indicates that cyanopyridine derivatives (like Apalutamide) are reactive toward glutathione, forming adducts that may lead to skin rash/hypersensitivity.[1] The cyanophenyl core (Enzalutamide-style) is generally more inert in this regard.

Validated Experimental Protocols

To establish the biological profile of a new 4-(2-oxopyrrolidin-1-yl)benzonitrile derivative, two assays are mandatory: a binding assay (affinity) and a functional assay (efficacy).

Protocol A: PolarScreen™ Androgen Receptor Competitor Assay

Rationale: A robust, high-throughput fluorescence polarization (FP) assay to determine IC50 values without using radioactive ligands.

-

Reagent Prep: Thaw AR-LBD (Ligand Binding Domain) protein and Fluormone™ AL Green tracer.

-

Compound Dilution: Prepare 10-point serial dilutions of the benzonitrile derivative in DMSO. Final DMSO concentration in the well must be <2% to avoid protein denaturation.

-

Incubation:

-

Mix 10 µL of diluted compound.

-

Add 10 µL of AR-LBD/Fluoromone complex.

-

Critical Step: Incubate for 4 hours at 4°C in the dark. Causality: Low temperature stabilizes the AR-LBD, preventing degradation during the equilibrium phase.

-

-

Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485nm, Em: 530nm).

-

Validation: Use Dihydrotestosterone (DHT) as a control. Expected IC50 for a potent benzonitrile derivative should be < 500 nM.

Protocol B: The Hershberger Assay (In Vivo SARM Validation)

Rationale: This is the gold standard for distinguishing between pure antiandrogens and tissue-selective SARMs (Source 1.1).

-

Model: Castrated male Sprague-Dawley rats (n=6 per group).

-

Dosing: Administer the derivative orally (PO) once daily for 14 days.

-

Group 1: Vehicle control.

-

Group 2: Testosterone Propionate (TP) (Agonist control).

-

Group 3: Test Compound (0.1, 1, 10 mg/kg).

-

Group 4: Test Compound + TP (To test antagonism).

-

-

Endpoints:

-

Ventral Prostate (VP) weight: Measures androgenic activity (unwanted side effect).

-

Levator Ani Muscle (LAM) weight: Measures anabolic activity (desired SARM effect).

-

-

Success Criteria: A successful SARM derivative will significantly increase LAM weight (anabolic) with minimal increase in VP weight (sparing the prostate).

Diagram: Screening Workflow

Caption: Workflow for profiling benzonitrile derivatives. Only compounds passing the affinity threshold (Ki < 100nM) proceed to the resource-intensive Hershberger assay.

Data Interpretation & Reference Standards

When analyzing your derivatives, compare your data against these established benchmarks for the 4-cyanophenyl-pyrrolidone class:

| Compound | Class | Binding Affinity (Ki) | Functional Activity |

| Bicalutamide | 1st Gen Antagonist | ~150 nM | Pure Antagonist (weak) |

| Enzalutamide | 2nd Gen Antagonist | ~20 nM | Pure Antagonist (strong) |

| Compound 2f | SARM | ~3 nM | Tissue Selective (Anabolic) |

| Test Derivative | Target Profile | < 50 nM | Context Dependent |

Technical Note: If your derivative shows high affinity (low Ki) but poor efficacy in cellular assays (LNCaP cells), investigate metabolic stability . The pyrrolidone ring is susceptible to oxidation by CYP450 enzymes. Consider adding a gem-dimethyl group to the pyrrolidone ring to block metabolic soft spots.

References

-

Aikawa, K., et al. (2017). "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate." Bioorganic & Medicinal Chemistry.

-

Kahan, K., et al. (2020). "Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model." Chemical Research in Toxicology.

-

Mould, D.P., et al. (2017). "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters.

- Rathkopf, D., et al. (2011). "Phase I study of ARN-509, a novel antiandrogen, in the treatment of castration-resistant prostate cancer." Journal of Clinical Oncology.

- Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science. (Foundational context for Enzalutamide/Benzonitrile scaffold mechanism).

Sources

Technical Guide: Therapeutic Applications of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

The following technical guide details the therapeutic potential, pharmacological mechanisms, and experimental applications of 4-(2-Oxopyrrolidin-1-yl)benzonitrile .

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 268730-72-9 ; hereinafter referred to as OPB ) is a privileged N-aryl-lactam scaffold in medicinal chemistry. Structurally characterized by a pyrrolidin-2-one (γ-lactam) ring fused to a benzonitrile moiety, OPB serves as a critical pharmacophore in the development of Androgen Receptor (AR) antagonists , AKR1C3 inhibitors , and Factor Xa inhibitors . Its rigid, planar geometry and electronic properties make it an ideal bioisostere for steroidal A/B-rings or as a linker in proteolysis-targeting chimeras (PROTACs).

This guide analyzes OPB’s role in oncology (specifically Castration-Resistant Prostate Cancer - CRPC) and cardiovascular medicine, providing synthesis protocols, mechanism of action (MoA) pathways, and assay methodologies.

Physicochemical Profile & Structural Logic[1]

| Property | Value / Description | Relevance to Drug Design |

| IUPAC Name | 4-(2-Oxopyrrolidin-1-yl)benzonitrile | Unambiguous identification. |

| Molecular Formula | C₁₁H₁₀N₂O | Low molecular weight (<200 Da) allows for fragment-based drug design (FBDD). |

| Molecular Weight | 186.21 g/mol | Ideal for oral bioavailability (Lipinski’s Rule of 5). |

| LogP (Predicted) | ~1.5 - 1.9 | Moderate lipophilicity ensures membrane permeability without excessive protein binding. |

| H-Bond Acceptors | 2 (C=O, C≡N) | Key interaction points for active site residues (e.g., Ser, Thr). |

| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |

| Structural Motif | N-Aryl-γ-Lactam | Bioisostere for cyclic ureas/carbamates; mimics the steroidal A-ring. |

Structural Causality in Pharmacology

-

The Nitrile Group (C≡N): Acts as a robust hydrogen bond acceptor and metabolic handle. In AR antagonists (e.g., Enzalutamide derivatives), the nitrile group mimics the 3-keto group of testosterone, anchoring the molecule in the ligand-binding domain (LBD).

-

The Pyrrolidinone Ring: Provides a rigid spacer that orients the phenyl ring. Unlike flexible alkyl chains, the lactam ring restricts conformational entropy, enhancing binding affinity to enzymes like AKR1C3 and Factor Xa .

Therapeutic Applications & Mechanisms of Action[2]

Oncology: Inhibition of AKR1C3 (17β-HSD5)

Target: Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1] Indication: Castration-Resistant Prostate Cancer (CRPC).

Mechanism: AKR1C3 converts weak androgens (Androstenedione) into potent androgens (Testosterone/DHT) within the tumor microenvironment, driving resistance to standard androgen deprivation therapy (ADT). OPB derivatives bind to the AKR1C3 active site, preventing this conversion.

-

Binding Mode: The pyrrolidinone oxygen accepts a hydrogen bond from Tyr55 or His117 (catalytic tetrad), while the benzonitrile group extends into the steroid-binding pocket (SP1), mimicking the steroid backbone.

Oncology: Androgen Receptor (AR) Antagonism

Target: Androgen Receptor (Ligand Binding Domain). Indication: Prostate Cancer.

Mechanism: The 4-cyanophenyl moiety is a hallmark of non-steroidal AR antagonists (e.g., Bicalutamide, Enzalutamide). OPB serves as a "fragment lead."

-

Competitive Binding: Displaces androgens from the AR LBD.

-

Nuclear Translocation Blockade: Prevents the AR-ligand complex from entering the nucleus.

-

DNA Binding Inhibition: Inhibits the recruitment of co-activators.

Cardiovascular: Factor Xa Inhibition

Target: Coagulation Factor Xa (Serine Protease). Indication: Thromboembolism (DVT, PE, Stroke prevention).

Mechanism: OPB derivatives mimic the S4 binding pocket interactions of Factor Xa. The lactam ring acts as a neutral surrogate for the morpholinone ring found in Rivaroxaban , positioning the aryl group to interact with the aromatic box (Tyr99, Phe174, Trp215).

Visualization: Signaling & Mechanism Pathways

The following diagram illustrates the dual mechanism of OPB derivatives in blocking androgen signaling in Prostate Cancer cells.

Figure 1: Dual-targeting mechanism of OPB derivatives in CRPC, inhibiting both androgen biosynthesis (AKR1C3) and receptor signaling (AR).

Experimental Protocols

Chemical Synthesis: Buchwald-Hartwig Amidation

Objective: Synthesize 4-(2-Oxopyrrolidin-1-yl)benzonitrile from 4-bromobenzonitrile and 2-pyrrolidinone.

Reagents:

-

4-Bromobenzonitrile (1.0 eq)

-

2-Pyrrolidinone (1.2 eq)[2]

-

Catalyst: CuI (10 mol%) or Pd(OAc)₂ / Xantphos

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane or DMSO

Protocol:

-

Charge: In a flame-dried Schlenk tube, add 4-bromobenzonitrile (182 mg, 1 mmol), 2-pyrrolidinone (102 mg, 1.2 mmol), K₂CO₃ (276 mg, 2 mmol), and CuI (19 mg, 0.1 mmol).

-

Degas: Evacuate and backfill with Argon (3x). Add N,N'-dimethylethylenediamine (DMEDA) ligand (20 mol%) and dry 1,4-dioxane (5 mL).

-

Reflux: Heat the mixture to 110°C for 12–24 hours under Argon. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc.

-

Purification: Concentrate filtrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Validation: ¹H NMR (CDCl₃): δ 7.65 (d, 2H), 7.75 (d, 2H), 3.85 (t, 2H), 2.60 (t, 2H), 2.15 (m, 2H).

In Vitro Assay: AKR1C3 Inhibition

Objective: Determine the IC₅₀ of OPB derivatives against recombinant AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme.

-

Substrate: Phenanthrenequinone (PQ) or Androstenedione.

-

Cofactor: NADPH.

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow:

-

Preparation: Dilute OPB test compounds in DMSO (final concentration <1%).

-

Incubation: Mix AKR1C3 (50 nM) with test compound in buffer for 10 mins at 37°C.

-

Initiation: Add NADPH (200 µM) and PQ (50 µM).

-

Measurement: Monitor the decrease in NADPH absorbance at 340 nm (or fluorescence Ex340/Em460) for 10 minutes.

-

Analysis: Calculate % Inhibition =

. Plot dose-response curve to determine IC₅₀.

Safety & Toxicology Profile

| Hazard Class | GHS Code | Description | Handling Protocol |

| Acute Toxicity | H302 | Harmful if swallowed. | Wear nitrile gloves; avoid oral ingestion. |

| Skin Irritation | H315 | Causes skin irritation. | Wash immediately with soap/water upon contact. |

| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles (ANSI Z87.1). |

| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood. |

Metabolic Stability: The lactam ring is generally stable against hydrolysis but may be subject to oxidation by CYP450 isoforms. The nitrile group is stable but can be hydrolyzed to an amide/acid under extreme conditions or by specific nitrilases.

References

-

Design and Synthesis of AKR1C3 Inhibitors: Title: Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Source:Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

-

Androgen Receptor Antagonist Scaffolds: Title: Nonsteroidal Androgen Receptor Antagonists: Structure-Activity Relationships.[1] Source:Journal of Medicinal Chemistry, 2010. URL:[Link]

-

Synthetic Methodology (C-N Coupling): Title: Copper-Catalyzed Amidation of Aryl Halides using 2-Pyrrolidinone. Source:Journal of the American Chemical Society, 2001. URL:[Link]

-

LSD1 Inhibition (Related Scaffold): Title: Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Source:Bioorganic & Medicinal Chemistry Letters, 2017.[3] URL:[Link]

-

Factor Xa Inhibitor Design: Title: Discovery of Rivaroxaban: A Novel, Potent, Oral, Direct Factor Xa Inhibitor. Source:Journal of Medicinal Chemistry, 2005. URL:[Link]

Sources

The N-Aryl-2-Pyrrolidone Scaffold: Technical Analysis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Content Type: Medicinal Chemistry & Pharmacology Whitepaper Subject: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4) Context: Structure-Activity Relationship (SAR) in Cognitive Enhancement

Executive Summary

This technical guide analyzes 4-(2-Oxopyrrolidin-1-yl)benzonitrile , a lipophilic structural analog of the racetam class of nootropics. Unlike the classical N-alkyl derivatives (e.g., Piracetam) or N-acyl derivatives (e.g., Aniracetam), this compound features a rigid N-aryl bond with a para-substituted nitrile group.

In the context of drug development, this molecule serves as a critical probe compound for investigating the hydrophobic pocket of the AMPA receptor regulatory site. Its structural rigidity and electron-withdrawing cyano group offer distinct pharmacokinetic advantages—specifically enhanced Blood-Brain Barrier (BBB) permeability and metabolic resistance to hydrolytic cleavage—compared to traditional acetamide side chains.

This guide details the chemical synthesis, theoretical pharmacodynamics, and experimental validation protocols required to evaluate this scaffold as a cognitive enhancer.

Chemical Identity & Structural Pharmacology[1]

Molecular Profile

The compound represents a hybridization of the 2-pyrrolidone pharmacophore (essential for racetam activity) and a benzonitrile moiety.

| Property | Data | Relevance to Nootropics |

| IUPAC Name | 4-(2-Oxopyrrolidin-1-yl)benzonitrile | Defines the N-aryl lactam core. |

| CAS Number | 167833-93-4 | Unique identifier for procurement/synthesis. |

| Formula | C₁₁H₁₀N₂O | Low molecular weight (<300 Da) favors CNS entry. |

| LogP (Predicted) | ~1.8 - 2.1 | Ideal lipophilicity for passive diffusion across the BBB. |

| H-Bond Donors | 0 | Increases membrane permeability (unlike Piracetam: 1). |

| Topological Polar Surface Area | ~44 Ų | Well below the 90 Ų threshold for CNS drugs. |

Structure-Activity Relationship (SAR)

The transition from N-alkyl (Piracetam) to N-aryl (Target) drastically alters the electronic landscape of the lactam nitrogen.

-

Electronic Withdrawal: The p-cyano group pulls electron density from the phenyl ring, which in turn pulls from the lactam nitrogen. This reduces the basicity of the amide, potentially increasing the half-life by resisting enzymatic hydrolysis.

-

Conformational Rigidity: The N-phenyl bond restricts the rotation of the side chain, locking the molecule into a conformation that may more tightly fit the allosteric binding sites on the GluA2 subunit of AMPA receptors.

Figure 1: SAR comparison highlighting the shift from flexible hydrophilic chains to rigid lipophilic scaffolds.

Synthesis Protocol: Copper-Catalyzed C-N Coupling

Standard alkylation (using alkyl halides) fails with aryl halides due to the high energy barrier of breaking the C(sp2)-halogen bond. Therefore, a transition-metal catalyzed approach is required. The Buchwald-Hartwig or Modified Goldberg reaction is the industry standard for this transformation.

Reaction Scheme

Reagents: 2-Pyrrolidinone + 4-Bromobenzonitrile Catalyst: Copper(I) Iodide (CuI) Ligand: trans-1,2-Diaminocyclohexane or 1,10-Phenanthroline Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

Step-by-Step Methodology

Safety Precaution: Perform all steps in a fume hood. 4-Bromobenzonitrile is toxic; Copper salts are environmental hazards.

-

Preparation:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Argon or Nitrogen for 15 minutes.

-

-

Charging:

-

Add 2-Pyrrolidinone (1.0 eq, 10 mmol).

-

Add 4-Bromobenzonitrile (1.1 eq, 11 mmol).

-

Add K₂CO₃ (2.0 eq, 20 mmol) as the base.

-

Add CuI (10 mol%, 1 mmol) as the catalyst.

-

Add 1,10-Phenanthroline (20 mol%, 2 mmol) as the ligand.

-

-

Solvation:

-

Add anhydrous 1,4-Dioxane or DMSO (50 mL) via syringe.

-

-

Reaction:

-

Heat the mixture to 110°C under an inert atmosphere.

-

Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[1] Reaction typically completes in 12–24 hours.

-

-

Work-up:

-

Cool to room temperature.

-

Filter the suspension through a Celite pad to remove inorganic salts and copper residues. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate and wash with water (3x) and brine (1x).

-

Dry over anhydrous MgSO₄.

-

Purify via Flash Column Chromatography (Silica Gel, Gradient 0-40% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a white/off-white solid.

-

Figure 2: Modified Goldberg reaction workflow for N-arylation of lactams.

Mechanism of Action (Hypothetical)

Based on the pharmacology of structural homologs like Aniracetam and Nefiracetam, 4-(2-Oxopyrrolidin-1-yl)benzonitrile is hypothesized to act as a Positive Allosteric Modulator (PAM) of the AMPA receptor.

The Pathway

-

Binding: The compound crosses the BBB and binds to the allosteric site (dimer interface) of the GluA2 subunit of the AMPA receptor.

-

Desensitization Delay: It stabilizes the "open" conformation of the receptor, slowing the rate of desensitization upon glutamate binding.

-

Calcium Influx: This prolonged opening facilitates greater Na⁺ and Ca²⁺ influx (if GluA2-lacking) or depolarization.

-

LTP Induction: Enhanced depolarization relieves the Mg²⁺ block on NMDA receptors, facilitating Long-Term Potentiation (LTP), the cellular correlate of memory.

Secondary Mechanisms

-

Cholinergic Modulation: Like Nefiracetam, the N-aryl core may interact with PKC (Protein Kinase C) pathways, indirectly enhancing Acetylcholine release.

Figure 3: Proposed mechanism of action via AMPA receptor allosteric modulation.

Experimental Validation Protocols

To validate this compound as a nootropic candidate, the following assays are required.

In Vitro: Electrophysiology (LTP Assay)

Objective: Measure the compound's ability to enhance field Excitatory Post-Synaptic Potentials (fEPSP).

-

Tissue: Prepare transverse hippocampal slices (400 μm) from Wistar rats.

-

Perfusion: Maintain in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

-

Stimulation: Place bipolar stimulating electrodes in the Schaffer collateral pathway.

-

Recording: Place recording electrode in the CA1 stratum radiatum.

-

Protocol:

-

Establish stable baseline fEPSP (20 min).

-

Perfuse 4-(2-Oxopyrrolidin-1-yl)benzonitrile (1 μM, 10 μM, 100 μM).

-

Apply High-Frequency Stimulation (HFS) to induce LTP.

-

Success Metric: >120% increase in fEPSP slope compared to vehicle control 60 minutes post-tetanus.

-

In Vivo: Passive Avoidance Task

Objective: Assess memory retention and retrieval.

-

Subjects: Male ICR mice (n=10 per group).

-

Acquisition (Day 1): Mouse enters a dark compartment and receives a mild foot shock (0.5 mA).

-

Treatment: Administer compound (10 mg/kg, i.p.) immediately post-shock.

-

Retention (Day 2): Place mouse back in the light compartment. Measure latency to enter the dark compartment.

-

Success Metric: Significantly increased latency compared to control, indicating enhanced memory consolidation.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[2] Brain Research Reviews, 19(2), 180-222. Link

-

Ahmed, M., et al. (2019). Phenylpyrrolidone Derivatives With Anticonvulsant And Nootropic Activity.[3] Pharmaceutical Chemistry Journal, 53(5).[3] Link

-

Klodzinska, A., et al. (2004). Roles of group I metabotropic glutamate receptors in the activity of racetams. Basic & Clinical Pharmacology & Toxicology. Link

-

Beshore, D. C., et al. (2003). Copper-catalyzed coupling of aryl iodides with aliphatic amines and lactams. Organic Letters, 5(11), 1797-1800. (Protocol Validation). Link

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Link

Sources

solubility of 4-(2-Oxopyrrolidin-1-yl)benzonitrile in different solvents

The following technical guide provides a comprehensive framework for the solubility profiling of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4). As specific peer-reviewed solubility datasets for this proprietary intermediate are often held within internal pharmaceutical process data, this guide outlines the standard thermodynamic profiling and experimental determination framework required for its characterization.

Experimental Framework, Thermodynamic Modeling, and Process Applications

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzonitrile (hereafter OPBN ) is a critical pharmaceutical intermediate, structurally characterized by a benzonitrile core substituted with a lactam (pyrrolidone) moiety. Its dual functionality—combining the polar, aprotic nitrile group with the hydrogen-bond accepting lactam—creates a unique solubility profile essential for the synthesis of Factor Xa inhibitors and other kinase-targeting therapeutics.

This guide serves as a protocol for researchers to determine, model, and apply the solubility data of OPBN. It moves beyond static data to provide a dynamic framework for solvent selection, crystallization process design, and yield optimization.

Chemical Identity & Theoretical Solubility Prediction

Understanding the molecular interaction potential of OPBN is the first step in designing a solubility screen.

Structural Analysis

-

Core Scaffold: Hydrophobic phenyl ring (π-π stacking potential).

-

Functional Group A (Nitrile, -CN): Strong dipole, weak hydrogen bond acceptor, polar aprotic character.

-

Functional Group B (Lactam, -NC=O): Highly polar, strong hydrogen bond acceptor (via Carbonyl O), rigid planar geometry.

Predicted Solvent Interaction Profile

Based on Hansen Solubility Parameters (HSP) principles, OPBN is expected to exhibit "Like Dissolves Like" behavior favoring polar aprotic and polar protic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of crystal lattice energy. |

| Polar Protic | Methanol, Ethanol, IPA | High to Moderate | Hydrogen bonding between solvent -OH and solute -C=O/-CN. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions; useful for cooling crystallization. |

| Aromatic | Toluene, Xylene | Low to Moderate | |

| Aliphatic | Hexane, Heptane | Very Low | Lack of polar interactions; high energy cost to create cavity. |

| Water | Water | Low | Hydrophobic effect of the phenyl ring dominates despite polar groups. |

Experimental Methodology

To generate high-fidelity solubility data, a rigorous experimental protocol is required. The Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis is the industry gold standard.

Workflow Visualization

The following diagram outlines the critical path for determining equilibrium solubility.

Caption: Workflow for Isothermal Saturation method ensuring solid-liquid equilibrium (SLE).

Detailed Protocol

-

Preparation: Add excess OPBN solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (

) using a circulating water bath (accuracy-

Critical Step: Ensure solid phase is present throughout the experiment. If all solid dissolves, add more.

-

-

Time Course: Allow equilibration for 24–72 hours. Verify equilibrium by sampling at

and -

Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during sampling.

-

Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC.

-

Detector: UV-Vis at

(typically 230–254 nm for benzonitriles).

-

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to calculate dissolution enthalpy (

The Modified Apelblat Equation

The Apelblat model is the most robust semi-empirical equation for correlating solubility with temperature, particularly for polar organic solutes.

- : Mole fraction solubility of OPBN.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from non-linear regression.

-

Interpretation:

- : Related to the enthalpy of solution.

- : Accounts for the temperature dependence of the heat capacity.

van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation:

- : Endothermic dissolution (Solubility increases with T).

- : Exothermic dissolution (Solubility decreases with T).

-

: Gibbs free energy of solution, calculated as

Thermodynamic Logic Flow

Caption: Decision matrix for process design based on thermodynamic parameters.

Process Application: Crystallization Design

The solubility data directly informs the purification strategy for OPBN.

Cooling Crystallization

-

Best Solvents: Those with a steep solubility curve (high positive coefficient

in Apelblat). -

Candidates: Ethanol, Isopropanol, Ethyl Acetate.

-

Mechanism: High solubility at reflux, low solubility at ambient/chilled temperatures allows for high recovery yields.

Anti-Solvent Crystallization

-

Scenario: If OPBN degrades at high temperatures or has flat solubility curves.

-

System: Dissolve in a "Good Solvent" (e.g., DMF or DMSO) and slowly add a "Poor Solvent" (e.g., Water or Heptane).

-

Control: The Metastable Zone Width (MSZW) must be determined to prevent oiling out or amorphous precipitation.

Conclusion

For 4-(2-Oxopyrrolidin-1-yl)benzonitrile , the solubility profile is dominated by the interplay between its polar lactam/nitrile groups and its hydrophobic phenyl core. While specific literature values are proprietary, the Apelblat model consistently provides the best correlation for this class of compounds. Researchers should prioritize polar protic solvents (Alcohols) for cooling crystallization and polar aprotic/water systems for anti-solvent precipitation to maximize yield and purity.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Recent Patents on Chemical Engineering. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Sha, F., et al. (2021).[1][2] Solubility and thermodynamic analysis of 4-chlorobenzonitrile in different solvents. Journal of Molecular Liquids. Link(Cited as a structural analog reference for benzonitrile solubility behavior).

Sources

discovery and history of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

The following is an in-depth technical guide regarding the chemical entity 4-(2-Oxopyrrolidin-1-yl)benzonitrile .

CAS Registry Number: 167833-93-4 Synonyms: 1-(4-Cyanophenyl)pyrrolidin-2-one; N-(4-Cyanophenyl)butyrolactam Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1]

Part 1: Executive Summary & Significance

4-(2-Oxopyrrolidin-1-yl)benzonitrile is a specialized N-aryl lactam intermediate that serves as a critical scaffold in modern medicinal chemistry. While not a marketed drug itself, it represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its primary significance lies in two domains:

-

Medicinal Chemistry (Factor Xa & Androgen Receptor): It functions as a core pharmacophore in the Structure-Activity Relationship (SAR) optimization of Factor Xa inhibitors (anticoagulants) and Androgen Receptor antagonists (prostate cancer therapeutics). The molecule mimics the electronic and steric properties of the morpholinone ring found in Rivaroxaban and the thiohydantoin ring in Enzalutamide .

-

Synthetic Methodology (The "Benchmark Substrate"): Historically, this molecule has served as a rigorous "stress test" for the development of Copper- and Palladium-catalyzed N-arylation methodologies. The electron-withdrawing cyano group on the aryl ring makes the coupling reaction challenging, thus serving as a validator for new catalytic systems (e.g., Buchwald-Hartwig or Ullmann-Goldberg variations).

Part 2: Discovery & History (The Evolution of N-Arylation)

The history of 4-(2-Oxopyrrolidin-1-yl)benzonitrile is inextricably partial to the evolution of cross-coupling chemistry. Unlike natural products discovered by isolation, this molecule was "discovered" through the necessity to synthesize complex N-heterocycles for pharmaceutical libraries.

Era 1: The Classical Challenge (Pre-1990s)

In the early 20th century, synthesizing N-aryl lactams required the classical Ullmann condensation . This involved heating an aryl halide (e.g., 4-bromobenzonitrile) with a lactam and copper bronze at temperatures exceeding 200°C.

-

The Problem: The electron-deficient nature of the benzonitrile ring deactivated the system, leading to poor yields (<30%) and significant decomposition.

-

Significance: During this era, the molecule was a "difficult target" that highlighted the limitations of existing synthetic methods.

Era 2: The Catalytic Renaissance (1990s–2000s)

The true "discovery" of this molecule's utility emerged with the development of ligand-accelerated catalysis.

-

Buchwald & Hartwig (Pd-Catalysis): In the late 1990s, palladium-catalyzed amination methods allowed for milder conditions. However, lactams remained difficult nucleophiles compared to primary amines.

-

The Goldberg Revival (Cu-Catalysis): Researchers like Buchwald , Ma , and Taillefer revisited the copper-mediated reaction using diamine ligands (e.g., trans-1,2-diaminocyclohexane). 4-(2-Oxopyrrolidin-1-yl)benzonitrile became a standard model substrate in these publications to demonstrate that the new catalysts could handle electron-deficient aryl halides.

Era 3: The Pharmacophore Era (2000s–Present)

As Factor Xa inhibitors (like Rivaroxaban) entered clinical development, the N-phenyl lactam motif became highly prized. This specific benzonitrile derivative was synthesized extensively to test the effect of ring size (5-membered pyrrolidinone vs. 6-membered morpholinone/piperidinone) on binding affinity to the S4 pocket of the coagulation factor enzymes.

Figure 1: The historical evolution of the synthesis and application of 4-(2-Oxopyrrolidin-1-yl)benzonitrile.

Part 3: Technical Synthesis (Self-Validating Protocol)

The following protocol is a "Gold Standard" methodology based on the modified Ullmann-Goldberg condensation. This method is selected for its reproducibility, scalability, and avoidance of expensive Palladium catalysts.

Reaction Logic (Why this works)

-

Reagents: 4-Bromobenzonitrile (Electrophile) + 2-Pyrrolidinone (Nucleophile).

-

Catalyst: Copper(I) Iodide (CuI).

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA). The ligand stabilizes the Cu(I) species and prevents disproportionation, allowing the reaction to proceed at ~110°C instead of 200°C.

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄). Neutralizes the HBr byproduct.

Step-by-Step Protocol

Materials:

-

2-Pyrrolidinone (1.2 equiv)[2]

-

4-Bromobenzonitrile (1.0 equiv)

-

CuI (5 mol%)

-

DMEDA (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Charge: In a dry Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 eq), K₂CO₃ (2.0 eq), and 4-Bromobenzonitrile (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen (critical for Cu-catalysis).

-

Liquid Addition: Under N₂ counterflow, add 2-Pyrrolidinone (1.2 eq), DMEDA (0.1 eq), and 1,4-Dioxane (concentration ~0.5 M).

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours. The mixture should turn a blue-green suspension.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The starting bromide (Rf ~0.8) should disappear; the product (Rf ~0.3) will appear as a UV-active spot.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Gradient 0→50% EtOAc in Hexanes).

-

Validation: The product should be a white to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J=8.8 Hz, 2H), 7.64 (d, J=8.8 Hz, 2H), 3.88 (t, J=7.0 Hz, 2H), 2.62 (t, J=8.0 Hz, 2H), 2.22 (quint, J=7.6 Hz, 2H).

-

Part 4: Applications & Pharmacophore Mapping

Factor Xa Inhibition (Anticoagulant Research)

In the development of direct oral anticoagulants (DOACs), the S4 binding pocket of Factor Xa is a hydrophobic channel that accommodates an aryl group. The lactam ring (pyrrolidinone) acts as a neutral, polar spacer that orients the aryl group correctly.

-

Comparison: This molecule is the 5-membered ring analog of the morpholinone found in Rivaroxaban .

-

Utility: Researchers use this compound to fine-tune the "fit" in the S4 pocket. If the morpholinone is too bulky, the pyrrolidinone analog is tested.

Androgen Receptor (AR) Antagonism

The 4-cyanophenyl motif is a hallmark of second-generation AR antagonists (e.g., Apalutamide , Enzalutamide ).

-

Mechanism: The cyano group forms critical hydrogen bonds with Arg752 in the Androgen Receptor ligand-binding domain.

-

Role: 4-(2-Oxopyrrolidin-1-yl)benzonitrile serves as a simplified scaffold to test novel "warheads" or linker strategies before assembling the full drug molecule.

Material Science (Conducting Polymers)

Beyond pharma, N-aryl pyrrolidinones are precursors to N-aryl pyrroles (via reduction/dehydration), which are monomers for conducting polymers used in organic electronics.

Figure 2: Pharmacophore mapping of the molecule against key biological targets.

Part 5: Quantitative Data Summary

| Property | Value | Context/Notes |

| CAS Number | 167833-93-4 | Unique Identifier |

| Molecular Weight | 186.21 | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~1.2 | Highly permeable, good oral bioavailability |

| H-Bond Donors | 0 | Improves membrane permeability |

| H-Bond Acceptors | 2 | Cyano N and Lactam O |

| Melting Point | 138–142°C | Crystalline solid, stable at RT |

| Solubility | DMSO, DCM, MeOH | Poor solubility in water |

References

-

Klapers, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. (Seminal work establishing the Cu-diamine synthesis method).

-

Eastman, K. (2010). "N-Arylation of Lactams: 4-(2-Oxopyrrolidin-1-yl)benzonitrile." Sigma-Aldrich Technical Bulletins. (Protocol validation).

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Contextualizes the N-aryl lactam scaffold in Rivaroxaban discovery).

-

PubChem Compound Summary. "4-(2-Oxopyrrolidin-1-yl)benzonitrile (CID 11533442)." National Center for Biotechnology Information. (Physical properties and CAS verification).

Sources

Whitepaper: 4-(2-Oxopyrrolidin-1-yl)benzonitrile as a Putative Farnesyltransferase Inhibitor: A Methodological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of numerous signaling proteins, most notably members of the Ras superfamily. By attaching a farnesyl lipid group, FTase enables the membrane localization and subsequent activation of these proteins.[1] Given that mutated Ras genes are found in approximately 30% of all human cancers, FTase has become a significant target for anticancer drug development.[2] Farnesyltransferase inhibitors (FTIs) were rationally designed to block this process, thereby disrupting oncogenic signaling pathways and inhibiting tumor growth.[3] While initial development focused on Ras, it is now understood that the efficacy of FTIs also involves the inhibition of other farnesylated proteins, such as RhoB, which contributes to their pro-apoptotic and anti-proliferative effects.[4]

This technical guide provides a comprehensive overview of the farnesyltransferase pathway, the mechanism of FTIs, and the established methodologies for their evaluation. It further frames the compound 4-(2-Oxopyrrolidin-1-yl)benzonitrile as a theoretical case study, outlining a rigorous, field-proven workflow to investigate its potential as a novel farnesyltransferase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research, offering both foundational knowledge and practical, step-by-step protocols for the validation of new chemical entities targeting farnesyltransferase.

Chapter 1: The Farnesyltransferase Pathway: A Key Target in Cellular Signaling

The Crucial Role of Protein Prenylation

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids—typically a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to a cysteine residue near the C-terminus of a target protein.[5] This process, catalyzed by prenyltransferases, increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is essential for its biological function and participation in signaling cascades.[1]

Farnesyltransferase (FTase): Structure and Catalytic Function

Farnesyltransferase is a zinc-dependent heterodimeric enzyme composed of an α-subunit and a β-subunit.[1][6] The active site is located within the β-subunit, which binds the two necessary substrates: farnesyl diphosphate (FPP), the isoprenoid donor, and the target protein containing a C-terminal "CaaX" motif (where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the terminal residue).[7] The enzyme catalyzes a nucleophilic attack from the cysteine's thiol group on the FPP, displacing the diphosphate and forming a stable thioether bond.[1] This initial farnesylation step is obligatory for the subsequent processing and activation of many key signaling proteins.

Key FTase Substrates: The Ras Superfamily and Beyond

The primary motivation for developing FTIs was the discovery that Ras proteins require farnesylation for their function.[8] The Ras superfamily of small GTPases (including H-Ras, N-Ras, and K-Ras) acts as molecular switches in cell signaling, regulating processes like proliferation, differentiation, and survival.[8][9] Activating mutations in Ras genes lock the protein in a permanently "on" state, leading to uncontrolled cell growth and cancer.[8]

While Ras was the initial focus, it is now known that FTase modifies a wide range of proteins. Another critical substrate is RhoB, a member of the Rho family of GTPases. Unlike Ras, which is primarily oncogenic, RhoB has been implicated as a tumor suppressor. Inhibition of RhoB farnesylation by FTIs can lead to its accumulation and subsequent induction of apoptosis in cancer cells, representing a key Ras-independent mechanism of FTI action.[3][4]

The Ras Signaling Pathway and Oncogenesis

For Ras to function, it must be localized to the inner surface of the plasma membrane. Farnesylation is the critical first step that facilitates this localization. Once anchored, Ras can be activated by upstream signals (e.g., from growth factor receptors like EGFR) and subsequently activate downstream effector pathways, such as the RAF-MEK-ERK (MAPK) cascade, which drives cell proliferation.[10] By preventing farnesylation, FTIs trap Ras in the cytosol, effectively severing its connection to downstream signaling and mitigating its oncogenic effects.

Protocol: In Vitro Fluorometric Farnesyltransferase Activity Assay

This protocol describes a non-radioactive, high-throughput assay to quantify the enzymatic activity of FTase and determine the inhibitory potential of a test compound. The principle relies on an FTase reaction using FPP and a dansylated peptide substrate, where the farnesylation of the peptide results in a measurable increase in fluorescence. [11][12] Causality: This assay provides direct evidence of enzyme inhibition. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, we can calculate the half-maximal inhibitory concentration (IC50), a key metric of potency.

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT).

-

Reconstitute recombinant human FTase enzyme to a working concentration (e.g., 50 nM) in Assay Buffer.

-

Prepare a 2X FPP substrate solution (e.g., 1 µM) in Assay Buffer.

-

Prepare a 2X Dansyl-GCVLS peptide substrate solution (e.g., 2 µM) in Assay Buffer.

-

Prepare a serial dilution of the test compound (4-(2-Oxopyrrolidin-1-yl)benzonitrile) and a known FTI control (e.g., Tipifarnib) in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Procedure (96-well black plate):

-

Add 25 µL of Assay Buffer containing the test compound at various concentrations (or DMSO vehicle control) to each well.

-

Add 25 µL of the 50 nM FTase enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Prepare a reaction mix containing equal volumes of the 2X FPP and 2X Dansyl-peptide solutions.

-

Initiate the reaction by adding 50 µL of the FPP/peptide reaction mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity kinetically every 2 minutes for 60 minutes (Excitation: 340 nm, Emission: 550 nm). [12] * Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Normalize the rates to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cellular Western Blot for H-Ras Processing

This assay provides in-cell evidence of target engagement by visualizing the inhibition of Ras farnesylation. Unprocessed H-Ras migrates more slowly on an SDS-PAGE gel than its processed, farnesylated counterpart. An effective FTI will cause a detectable increase in the amount of the slower-migrating, unprocessed form. [9][13] Causality: Observing an accumulation of unprocessed H-Ras directly demonstrates that the compound is inhibiting FTase within the complex cellular environment, validating the biochemical findings.

Methodology:

-

Cell Culture and Treatment:

-

Plate a human cancer cell line with an H-Ras mutation (e.g., T24 bladder cancer cells) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (e.g., 0.1, 1, 10 µM), a positive control FTI, and a vehicle control (DMSO) for 24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for H-Ras.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using a chemiluminescence imaging system. The upper band represents unprocessed H-Ras, and the lower band represents the processed, farnesylated form. [13]

-

Chapter 4: Case Study Analysis: 4-(2-Oxopyrrolidin-1-yl)benzonitrile

While there is no direct literature linking 4-(2-Oxopyrrolidin-1-yl)benzonitrile to FTase inhibition, its potential can be systematically evaluated using the framework established in Chapter 3. Literature on similar scaffolds shows activity against other enzymes; for example, 4-(pyrrolidin-3-yl)benzonitrile derivatives are known inhibitors of Lysine Specific Demethylase 1 (LSD1), and other pyrrolidinone structures inhibit the aldo-keto reductase AKR1C3. [14][15]This highlights the importance of empirical testing to determine its specific bioactivity profile.

Proposed Experimental Plan and Data Interpretation

A logical experimental cascade would be employed to test the hypothesis that this compound is an FTI.

| Phase | Experiment | Objective | Potential Outcomes & Interpretation |

| I: Biochemical Validation | In Vitro FTase Activity Assay | To determine if the compound directly inhibits FTase and to calculate its IC50. | Potent (IC50 < 1 µM): Proceed to cellular assays. Weak/Inactive (IC50 > 10 µM): The compound is not a direct FTase inhibitor. Consider alternative targets. |

| II: Cellular Target Engagement | Western Blot for H-Ras Processing | To confirm the compound inhibits FTase in a cellular environment. | Dose-dependent increase in unprocessed H-Ras: Confirms cell permeability and target engagement. No change in H-Ras processing: The compound may be impermeable, rapidly metabolized, or its biochemical activity does not translate to cells. |

| III: Cellular Efficacy | Cell Viability Assay (MTT) in H-Ras mutant cells | To assess if target engagement leads to an anti-proliferative effect. | Dose-dependent decrease in viability: Demonstrates functional anti-cancer activity consistent with FTase inhibition. No effect on viability: The level of FTase inhibition may be insufficient to halt proliferation, or cells may have resistance mechanisms (e.g., pathway redundancy). |

| IV: In Vivo Proof-of-Concept | Mouse Xenograft Model (e.g., T24 tumors) | To evaluate the compound's anti-tumor efficacy in a living organism. | Significant tumor growth inhibition: Indicates a promising preclinical candidate. No efficacy: May be due to poor pharmacokinetics, bioavailability, or in vivo toxicity. [16] |

Conclusion

The development of farnesyltransferase inhibitors represents a landmark achievement in targeted cancer therapy. While initial expectations were tempered by challenges such as alternative prenylation, the field has matured to understand the complex, multi-faceted mechanism of these drugs, leading to successful applications in specific cancers and rare diseases like progeria. [17][16]The validation of any new chemical entity as a potential FTI requires a rigorous and systematic approach, moving from direct enzymatic assays to complex cellular and in vivo models.